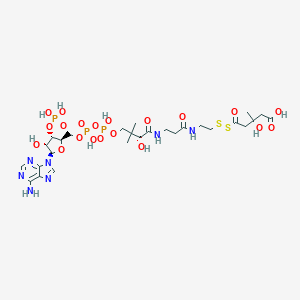

3-Hydroxy-3-methylglutaryldithio-CoA

描述

属性

IUPAC Name |

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44N7O20P3S2/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-59-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQIGXWYURVVQD-SJBCKIPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSC(=O)CC(C)(CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSC(=O)CC(C)(CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N7O20P3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928761 | |

| Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-3-hydroxy-3-methylbutanoyl)disulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134785-93-6 | |

| Record name | 3-Hydroxy-3-methylglutaryldithio-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134785936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-3-hydroxy-3-methylbutanoyl)disulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-3-methylglutaryldithio-CoA

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-Hydroxy-3-methylglutaryldithio-CoA is limited in publicly available literature. This guide is a comprehensive synthesis of information based on its constituent parts: the well-studied 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) and the known properties of dithio-Coenzyme A analogs. Inferences and extrapolations are clearly noted.

Introduction

3-Hydroxy-3-methylglutaryldithio-Coenzyme A (HMG-dithio-CoA) is a synthetic analog of the crucial metabolic intermediate, 3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA).[1] HMG-CoA is a central molecule in two vital biochemical pathways: the mevalonate pathway for cholesterol and isoprenoid biosynthesis, and the ketogenesis pathway for the production of ketone bodies.[2][3] The substitution of the thioester oxygen with a sulfur atom to form a dithioester linkage in HMG-dithio-CoA introduces unique chemical and biochemical properties, making it a valuable tool for studying the enzymes that metabolize HMG-CoA, such as HMG-CoA synthase, HMG-CoA reductase, and HMG-CoA lyase.

The dithioester bond is more resistant to hydrolysis than the corresponding thioester bond and exhibits distinct spectral properties, which can be leveraged in enzymatic assays.[4] This guide provides a detailed overview of the inferred properties, synthesis, and potential applications of HMG-dithio-CoA, with a focus on its utility in research and drug development.

Physicochemical Properties and Quantitative Data

The physicochemical properties of HMG-dithio-CoA are expected to be similar to HMG-CoA, with key differences arising from the dithioester group. The following table summarizes the known properties of HMG-CoA and the inferred properties of HMG-dithio-CoA based on data for other dithio-CoA analogs.

| Property | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | This compound (HMG-dithio-CoA) (Inferred) | Reference |

| Molecular Formula | C27H44N7O20P3S | C27H44N7O19P3S2 | [5] |

| Molecular Weight | 911.7 g/mol | ~927.7 g/mol | [5] |

| UV Absorbance (λmax) | ~260 nm (adenosine) | ~260 nm (adenosine), ~306 nm (dithioester) | [4] |

| pKa of α-hydrogens | Not readily available | ~12.5 | [4] |

| Stability | Stable at acidic pH, hydrolyzes at alkaline pH | More stable at low pH than thioesters, hydrolyzes at alkaline pH | [4] |

Synthesis and Experimental Protocols

The synthesis of HMG-dithio-CoA is not explicitly detailed in the available literature. However, a common method for synthesizing acyl-dithio-CoA esters is through transesterification.[4] This would likely involve the synthesis of a more reactive dithioester of 3-hydroxy-3-methylglutaric acid, followed by an exchange reaction with Coenzyme A. Chemo-enzymatic methods, which are used for other CoA analogs, could also be employed.[6][7][8]

General Protocol for Synthesis of Acyl-dithio-CoA by Transesterification (Inferred)

This protocol is adapted from the synthesis of other acyl-dithio-CoA compounds.[4]

-

Activation of 3-Hydroxy-3-methylglutaric acid: The carboxyl group of 3-hydroxy-3-methylglutaric acid that will form the dithioester bond is first activated. This can be achieved by converting it to an acid chloride or by using a carbodiimide coupling agent to form an active ester.

-

Formation of a reactive dithioester: The activated 3-hydroxy-3-methylglutaric acid is then reacted with a suitable dithiol, such as ethanedithiol, to form a reactive dithioester intermediate.

-

Transesterification with Coenzyme A: The reactive dithioester of 3-hydroxy-3-methylglutaric acid is then incubated with the free thiol of Coenzyme A in an appropriate buffer (e.g., phosphate buffer at neutral pH). The reaction progress can be monitored by HPLC.

-

Purification: The resulting HMG-dithio-CoA is purified from the reaction mixture using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Synthesis

Caption: Inferred synthetic workflow for this compound.

Biochemical Pathways and Enzymology

HMG-dithio-CoA is expected to interact with the enzymes of the mevalonate and ketogenesis pathways. Its primary utility lies in its potential to act as a competitive inhibitor or a slow-reacting substrate, allowing for detailed mechanistic studies of these enzymes.

Mevalonate and Ketogenesis Pathways

The central role of HMG-CoA in metabolism is illustrated in the following diagram. HMG-dithio-CoA can be used to probe the active sites and reaction mechanisms of the enzymes involved.

Caption: Overview of the mevalonate and ketogenesis pathways involving HMG-CoA.

Enzyme Kinetics and Inhibition

Studies with other dithio-CoA analogs have shown that they can act as competitive inhibitors of their respective enzymes.[9] For example, acetyldithio-CoA is a competitive inhibitor of avian hydroxymethylglutaryl-CoA synthase with a Ki of 28 µM.[9] It is plausible that HMG-dithio-CoA would act as a competitive inhibitor for HMG-CoA synthase, HMG-CoA reductase, and HMG-CoA lyase.

The kinetic parameters of enzymes with dithio-CoA substrates often show a significantly lower Vmax and a higher Km compared to their natural thioester counterparts.[4]

| Enzyme | Substrate | Vmax | Km | Reference |

| Citrate Synthase | Acetyl-CoA | 1 | 1 | [4] |

| Acetyldithio-CoA | 2.1 x 10^-6 (relative) | 3.3x (relative) | [4] | |

| Choline O-acetyltransferase | Acetyl-CoA | 1 | 1 | [4] |

| Acetyldithio-CoA | 0.077 (relative) | 10x (relative) | [4] |

Experimental Protocol for Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory potential of HMG-dithio-CoA on an HMG-CoA utilizing enzyme, for instance, HMG-CoA reductase.

-

Enzyme Preparation: Purify the target enzyme (e.g., HMG-CoA reductase) to homogeneity.

-

Assay Buffer: Prepare an appropriate assay buffer containing all necessary cofactors (e.g., NADPH for HMG-CoA reductase).

-

Substrate and Inhibitor Solutions: Prepare stock solutions of the natural substrate (HMG-CoA) and the inhibitor (HMG-dithio-CoA) of known concentrations.

-

Kinetic Measurements:

-

Perform a series of reactions with varying concentrations of HMG-CoA in the absence of the inhibitor to determine the baseline Michaelis-Menten kinetics (Km and Vmax).

-

Repeat the kinetic measurements in the presence of several fixed concentrations of HMG-dithio-CoA.

-

Monitor the reaction progress by a suitable method, such as following the decrease in NADPH absorbance at 340 nm for HMG-CoA reductase.

-

-

Data Analysis: Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the inhibition constant (Ki).

Logical Workflow for Inhibition Studies

Caption: Workflow for determining the inhibitory properties of HMG-dithio-CoA.

Conclusion

This compound represents a specialized chemical probe for the study of HMG-CoA metabolism. While direct experimental data remains to be published extensively, its properties and applications can be reliably inferred from the behavior of other dithio-Coenzyme A analogs and the well-understood biochemistry of HMG-CoA. Its unique spectral properties and altered reactivity make it a valuable tool for elucidating enzyme mechanisms and for the development of novel inhibitors targeting the mevalonate and ketogenesis pathways, which are of significant interest in the treatment of hypercholesterolemia and certain metabolic disorders. Further research into the specific interactions of HMG-dithio-CoA with its target enzymes will undoubtedly provide deeper insights into these critical metabolic routes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HMG-CoA - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxy-3-methylglutaryl-CoA (HMDB0001375) [hmdb.ca]

- 4. Coenzyme A dithioesters: synthesis, characterization and reaction with citrate synthase and acetyl-CoA:choline O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Hydroxy-3-methylglutaryl-CoA | C27H44N7O20P3S | CID 91506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. One-pot preparation of coenzyme A analogues via an improved chemo-enzymatic synthesis of pre-CoA thioester synthons - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Utility of acetyldithio-CoA in detecting the influence of active site residues on substrate enolization by 3-hydroxyl-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, biochemical properties, and metabolic significance of 3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA), a pivotal intermediate in cellular metabolism. The information presented herein is intended to support research and development efforts in fields ranging from metabolic diseases to oncology.

Core Structure and Chemical Properties

3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) is a thioester that plays a crucial role in the biosynthesis of cholesterol and ketone bodies.[1][2] Its structure is composed of a 3-hydroxy-3-methylglutaric acid moiety linked to Coenzyme A. The chemical formula for HMG-CoA is C27H44N7O20P3S.[1]

Table 1: Chemical and Physical Properties of HMG-CoA

| Property | Value | Source |

| Molecular Formula | C27H44N7O20P3S | [1] |

| Molar Mass | 911.661 g/mol | [1] |

| CAS Number | 1553-55-5 | [1] |

| ChEBI ID | CHEBI:61659 | [1] |

Biochemical Pathways and Significance

HMG-CoA is a central molecule at the intersection of two major metabolic pathways: the mevalonate pathway for cholesterol and isoprenoid biosynthesis, and the ketogenesis pathway.

The Mevalonate Pathway

In the cytosol, HMG-CoA is the product of the condensation of acetyl-CoA and acetoacetyl-CoA, a reaction catalyzed by HMG-CoA synthase.[1][2] It is subsequently reduced by HMG-CoA reductase to mevalonate, which is the committed and rate-limiting step in the synthesis of cholesterol and various non-sterol isoprenoids essential for cell function.[1] This pathway is a primary target for cholesterol-lowering drugs, such as statins, which are competitive inhibitors of HMG-CoA reductase.

Ketogenesis

Within the mitochondria, particularly in the liver, HMG-CoA is a key intermediate in the synthesis of ketone bodies.[2] This process is upregulated during periods of fasting, prolonged exercise, or in untreated type 1 diabetes mellitus, where there is an excess of acetyl-CoA.[2] Mitochondrial HMG-CoA synthase catalyzes the formation of HMG-CoA, which is then cleaved by HMG-CoA lyase to yield acetoacetate and acetyl-CoA. Acetoacetate can then be reduced to beta-hydroxybutyrate, another ketone body.

Quantitative Biochemical Data

The enzymes responsible for the synthesis and metabolism of HMG-CoA have been extensively studied. The following table summarizes key kinetic parameters for the human cytosolic and mitochondrial HMG-CoA synthases and HMG-CoA reductase.

Table 2: Kinetic Parameters of Key Enzymes in HMG-CoA Metabolism

| Enzyme | Substrate | Km | Vmax | Organism/Isoform |

| HMG-CoA Synthase 1 | Acetyl-CoA | 29 µM | 0.7 µmol/min/mg | Human (cytosolic)[3] |

| HMG-CoA Synthase 2 | Acetyl-CoA | 87.3 µM | Not specified | Human (mitochondrial)[4] |

| HMG-CoA Reductase | HMG-CoA | 4 µM | Not specified | Human[5] |

| HMG-CoA Reductase | NADPH | Not specified | Not specified | Human |

Experimental Protocols

Chemical Synthesis of 3-Hydroxy-3-methylglutaryl-CoA

An improved method for the chemical synthesis of HMG-CoA has been described, which is designed to prevent the formation of the 3-acetoxy-HMG-CoA byproduct.[6] The general principle involves the reaction of a suitable anhydride with Coenzyme A.

General Protocol Outline:

-

Preparation of 3-hydroxy-3-methylglutaric anhydride: This is a key precursor for the synthesis.

-

Reaction with Coenzyme A: The anhydride is reacted with the free thiol group of Coenzyme A in a suitable solvent system. The reaction conditions are controlled to favor the formation of the thioester linkage.

-

Purification: The resulting HMG-CoA is then purified from the reaction mixture, often using chromatographic techniques such as paper chromatography, to separate it from unreacted starting materials and byproducts.[6]

Spectrophotometric Assay for HMG-CoA Synthase Activity

The activity of HMG-CoA synthase can be determined by a continuous spectrophotometric assay that measures the release of Coenzyme A (CoASH).[7] The released CoASH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer (e.g., Tris-HCl, pH 8.0), acetyl-CoA, acetoacetyl-CoA, and DTNB.

-

Enzyme Addition: The reaction is initiated by the addition of HMG-CoA synthase.

-

Spectrophotometric Monitoring: The increase in absorbance at 412 nm is monitored over time. The rate of increase is proportional to the enzyme activity.

References

- 1. HMG-CoA - Wikipedia [en.wikipedia.org]

- 2. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. uniprot.org [uniprot.org]

- 5. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]

- 6. Improved synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-3-methylglutaryldithio-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and biological properties of 3-Hydroxy-3-methylglutaryldithio-CoA (HMG-dithio-CoA), a dithioester analog of the key metabolic intermediate 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA). This document collates available quantitative data, outlines relevant experimental methodologies, and presents key biochemical pathways and experimental workflows through detailed diagrams. The information is intended to support researchers and professionals in the fields of biochemistry, enzymology, and drug development who are interested in the study and potential application of this unique compound. While information on this specific dithioester is limited, this guide supplements the available data with information on closely related compounds and general methodologies.

Introduction

3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) is a central molecule in cellular metabolism, serving as a precursor for the synthesis of cholesterol and ketone bodies.[1] The enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, is the rate-limiting step in cholesterol biosynthesis and a major target for hypercholesterolemia therapies, most notably statin drugs.[1] Analogs of HMG-CoA, such as the dithioester derivative this compound, are valuable tools for studying the mechanism and inhibition of HMG-CoA reductase and related enzymes. The replacement of the thioester oxygen with sulfur in HMG-dithio-CoA is expected to alter its chemical reactivity, stability, and interaction with enzymes, making it a subject of interest for inhibitor design and mechanistic studies.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of pure this compound are not extensively available in the public domain. However, based on its structure as a dithioester analog of HMG-CoA, some properties can be inferred.

Table 1: Inferred and Known Properties of this compound

| Property | Value/Information | Source/Method |

| Molecular Formula | C27H44N7O19P3S2 | Inferred from HMG-CoA structure |

| Molecular Weight | ~927.7 g/mol | Calculated based on inferred formula |

| Structure | A dithioester analog of HMG-CoA, with the oxygen atom of the thioester group linking the 3-hydroxy-3-methylglutaryl moiety to Coenzyme A replaced by a sulfur atom. | [2] |

| Stability | Dithioester bonds are generally less stable than their thioester counterparts and are susceptible to hydrolysis. Stability is pH-dependent. | General chemical knowledge |

| UV-Vis Spectrum | Expected to have a characteristic absorption maximum due to the dithioester bond, likely differing from the 259 nm peak of the adenine moiety in Coenzyme A. Specific data is not available. | General spectroscopic properties of dithioesters |

Biological Activity: Enzyme Inhibition

This compound has been identified as a potent inhibitor of Pseudomonas mevalonii HMG-CoA reductase.[2]

Table 2: Inhibition of Pseudomonas mevalonii HMG-CoA Reductase by this compound

| Parameter | Value | Conditions |

| Kis (Competitive Inhibition Constant vs. HMG-CoA) | 0.086 ± 0.01 µM | Not specified |

| Kis (Noncompetitive Inhibition Constant vs. NADH) | 3.7 ± 1.5 µM | 110 µM (R,S)-HMG-CoA |

| Kii (Uncompetitive Inhibition Constant vs. NADH) | 0.65 ± 0.05 µM | 110 µM (R,S)-HMG-CoA |

Source:[2]

There is currently no publicly available data on the inhibitory effects of this compound on mammalian HMG-CoA reductase. Such information would be crucial for assessing its potential as a therapeutic agent.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not fully available in the abstracts of the primary literature. However, the general approaches can be outlined based on the available information and common biochemical techniques.

Enzymatic Synthesis of this compound

The synthesis is described as an enzymatic condensation reaction.[2]

Principle: HMG-CoA synthase catalyzes the condensation of acetyl-CoA and an acetoacetyl-CoA analog, 3-oxo-1-thionobutyryl-CoA, to form HMG-dithio-CoA.

Generalized Protocol:

-

Enzyme Preparation: Purify HMG-CoA synthase from a suitable source (e.g., avian liver).[2]

-

Reaction Mixture: Prepare a reaction buffer containing acetyl-CoA and the synthesized precursor, 3-oxo-1-thionobutyryl-CoA.

-

Enzymatic Reaction: Initiate the reaction by adding purified HMG-CoA synthase to the reaction mixture. Incubate at an optimal temperature and pH for the enzyme's activity.

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the disappearance of the substrates using spectrophotometric methods.

-

Purification: The product, HMG-dithio-CoA, can be purified from the reaction mixture using ion-exchange chromatography (e.g., DEAE-cellulose).[2][3] A gradient of a volatile salt, such as ammonium formate, can be used for elution, which can then be removed by lyophilization.[3]

Enzyme Inhibition Assay: HMG-CoA Reductase

The inhibitory activity of HMG-dithio-CoA against HMG-CoA reductase can be determined using a spectrophotometric assay.

Principle: The activity of HMG-CoA reductase is measured by monitoring the oxidation of NADPH to NADP+ at 340 nm.

Generalized Protocol:

-

Enzyme and Substrates: Prepare a reaction mixture containing purified Pseudomonas mevalonii HMG-CoA reductase, its substrate HMG-CoA, and the co-substrate NADPH in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of the inhibitor, this compound, to the reaction mixture.

-

Kinetic Measurement: Initiate the reaction and monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Analyze the data using Michaelis-Menten kinetics and appropriate models (e.g., Lineweaver-Burk plots) to determine the inhibition constants (Ki, Kis, Kii) and the mode of inhibition.

Signaling Pathways and Workflows

Mevalonate Pathway and HMG-CoA Reductase Inhibition

The primary biological context for HMG-dithio-CoA is its interaction with the mevalonate pathway, a critical route for isoprenoid and sterol biosynthesis.

Caption: Inhibition of HMG-CoA Reductase in the Mevalonate Pathway.

General Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of an enzyme inhibitor like HMG-dithio-CoA.

References

- 1. 6.35 Cholesterol Synthesis | Nutrition Flexbook [courses.lumenlearning.com]

- 2. 3-Hydroxy-3-methylglutaryldithio-coenzyme A: a potent inhibitor of Pseudomonas mevalonii HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive: 3-Hydroxy-3-methylglutaryl-CoA and its Dithio-Analog

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) and its lesser-known counterpart, 3-hydroxy-3-methylglutaryldithio-CoA. HMG-CoA is a critical intermediate in the mevalonate pathway, the metabolic route for cholesterol and isoprenoid biosynthesis, and is the direct substrate for the rate-limiting enzyme HMG-CoA reductase (HMGR), a major target for hypercholesterolemia therapies.[1][2][3] The dithio-analog, where the oxygen atom of the thioester linkage is replaced by a sulfur atom, represents a valuable tool for studying the enzymology of related pathways. While existing research primarily details the interaction of this compound with HMG-CoA lyase, this guide will also explore its potential implications for HMG-CoA reductase. We will delve into their biochemical properties, metabolic roles, and the experimental methodologies used to study these molecules.

Introduction: The Central Role of HMG-CoA in Metabolism

3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is a pivotal molecule at the crossroads of several essential metabolic pathways.[4] It is primarily known as the precursor for cholesterol synthesis, but it also plays a key role in ketogenesis, the production of ketone bodies that serve as an energy source for various tissues, particularly during periods of fasting or low carbohydrate intake.[4] The enzyme HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a committed step in the cholesterol biosynthesis pathway.[2][5] Due to its role in regulating cholesterol levels, HMG-CoA reductase is the pharmacological target of statin drugs, which are widely prescribed to reduce the risk of cardiovascular disease.[1][6]

The modification of HMG-CoA's chemical structure, such as the synthesis of its dithio-analog, provides researchers with powerful probes to investigate the active sites and reaction mechanisms of enzymes that utilize HMG-CoA as a substrate.

Structural and Physicochemical Properties

The key structural difference between HMG-CoA and this compound lies in the thioester bond that links the 3-hydroxy-3-methylglutaryl moiety to Coenzyme A. In the dithio-analog, the carbonyl oxygen of the thioester is replaced by a sulfur atom, forming a dithioester. This seemingly subtle change can significantly alter the molecule's electronic properties, bond lengths, and reactivity, thereby influencing its interaction with enzyme active sites.

Table 1: Physicochemical Properties of HMG-CoA and this compound

| Property | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | This compound |

| Molecular Formula | C27H44N7O20P3S[7] | C27H44N7O19P3S2 |

| Molar Mass | 911.66 g/mol [4] | 927.72 g/mol |

| Key Functional Group | Thioester | Dithioester |

| Known Biological Roles | Intermediate in cholesterol biosynthesis and ketogenesis.[4] | Substrate for HMG-CoA lyase. |

| Enzyme Interactions | Substrate for HMG-CoA reductase and HMG-CoA synthase; product of HMG-CoA lyase.[4][8][9] | Alternative substrate for HMG-CoA lyase. |

Biochemical Roles and Metabolic Pathways

HMG-CoA in the Mevalonate Pathway

The synthesis of cholesterol begins with acetyl-CoA and proceeds through a series of reactions to form HMG-CoA.[3] HMG-CoA reductase then catalyzes the NADPH-dependent reduction of HMG-CoA to mevalonate.[2] This is the primary regulatory point of the cholesterol biosynthesis pathway.[2]

Caption: The Mevalonate Pathway for Cholesterol Biosynthesis.

This compound and HMG-CoA Lyase

While there is a lack of published research on the interaction of this compound with HMG-CoA reductase, its utility as an alternative substrate for HMG-CoA lyase has been documented. HMG-CoA lyase is a mitochondrial enzyme that catalyzes the cleavage of HMG-CoA to acetyl-CoA and acetoacetate, a crucial step in ketogenesis. The use of the dithio-analog has been instrumental in elucidating the role of a cation activator in the lyase's catalytic mechanism.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of HMG-CoA and its analogs, as well as for assaying the activity of enzymes that interact with them.

Synthesis of Dithio-CoA Esters (General Protocol)

The synthesis of dithio-CoA esters is a multi-step process that requires careful control of reaction conditions. The following is a generalized protocol, as the specific details for this compound are not publicly available.

Caption: Generalized Workflow for Dithio-CoA Ester Synthesis.

Methodology:

-

Thioester Synthesis: The corresponding carboxylic acid (or its anhydride) is coupled with Coenzyme A using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the monothioester.

-

Thionation: The monothioester is then treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P4S10), to convert the carbonyl oxygen of the thioester into a sulfur atom, yielding the dithioester.

-

Purification: The final product is purified using techniques like High-Performance Liquid Chromatography (HPLC).

HMG-CoA Reductase Activity Assay

The activity of HMG-CoA reductase is typically measured by monitoring the decrease in NADPH concentration, which has a strong absorbance at 340 nm.

Materials:

-

Purified HMG-CoA reductase

-

HMG-CoA (substrate)

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA in a cuvette.

-

Initiate the reaction by adding a known amount of HMG-CoA reductase.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH.

Inhibitor Screening:

To screen for inhibitors, the assay is performed in the presence of the potential inhibitory compound. A decrease in the rate of NADPH consumption compared to the control (no inhibitor) indicates inhibition of HMG-CoA reductase.

Data Presentation

Table 2: Kinetic Parameters of HMG-CoA Reductase with HMG-CoA

| Parameter | Value | Reference |

| Km for HMG-CoA (human) | ~4 µM | [2] |

| Vmax | Varies with enzyme preparation | |

| Optimal pH | 6.5 - 7.5 |

Table 3: Kinetic Parameters of HMG-CoA Lyase with HMG-CoA and its Dithio-Analog

| Substrate | Km | Vmax | Cation Requirement | Reference |

| HMG-CoA | Data not available in abstract | Data not available in abstract | Divalent Cation | |

| This compound | Data not available in abstract | Data not available in abstract | Divalent Cation |

Note: Specific quantitative data from the primary literature on this compound is limited in publicly accessible documents. The information presented is based on the abstract of the key cited paper.

Conclusion and Future Directions

3-Hydroxy-3-methylglutaryl-CoA is a well-characterized and fundamentally important metabolite. In contrast, its dithio-analog, this compound, remains a more specialized research tool. The available literature indicates its successful use in probing the active site of HMG-CoA lyase.

A significant gap in the current body of research is the lack of studies investigating the interaction of this compound with HMG-CoA reductase. Such studies would be highly valuable for several reasons:

-

Elucidating the HMG-CoA Reductase Mechanism: Comparing the binding and turnover of the dithio-analog with the natural substrate could provide deeper insights into the catalytic mechanism of this crucial enzyme.

-

Inhibitor Design: Understanding how the modification of the thioester bond affects binding to the active site could inform the design of novel, potent, and specific inhibitors of HMG-CoA reductase.

Future research efforts should focus on the synthesis of this compound and its characterization as a potential substrate or inhibitor of HMG-CoA reductase. This would involve detailed kinetic studies, as well as structural biology approaches like X-ray crystallography, to visualize its binding mode within the enzyme's active site. Such research would not only advance our fundamental understanding of this key enzyme but could also open new avenues for therapeutic intervention in cholesterol-related diseases.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3-Hydroxy-3-methylglutaryl coenzyme A reductase: regulation of enzymatic activity by phosphorylation and dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dithioester synthesis [organic-chemistry.org]

- 6. A structural limitation on enzyme activity: the case of HMG-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Functional Insights into Human HMG-CoA Lyase from Structures of Acyl-CoA-containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Cardiovascular Medicine: A Technical Guide to the Discovery and History of HMG-CoA Analogs

An in-depth exploration for researchers, scientists, and drug development professionals on the pivotal discovery and evolution of HMG-CoA reductase inhibitors, the class of drugs that revolutionized the management of hypercholesterolemia and cardiovascular disease.

This technical guide delves into the scientific journey behind the discovery of HMG-CoA analogs, ubiquitously known as statins. From the initial groundbreaking screening of microbial metabolites to the elucidation of their mechanism of action and subsequent clinical triumphs, this document provides a comprehensive overview of the key milestones, experimental methodologies, and quantitative data that underpin this transformative class of pharmaceuticals.

The Quest for a Cholesterol-Lowering Agent: A Historical Perspective

The latter half of the 20th century saw a growing understanding of the causal link between elevated blood cholesterol levels and the risk of coronary heart disease.[1] This spurred a global search for effective cholesterol-lowering therapies. Early attempts with drugs like triparanol, which inhibited a late stage in cholesterol synthesis, were marred by severe side effects due to the accumulation of precursor molecules.[1] This highlighted the need for a more targeted approach. The focus shifted to the rate-limiting enzyme in the cholesterol biosynthesis pathway: 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[2]

In the 1970s, Japanese microbiologist Dr. Akira Endo, working at Sankyo Company, embarked on a mission to find microbial metabolites that could inhibit this crucial enzyme.[3] He hypothesized that some microorganisms might produce such inhibitors as a defense mechanism against other organisms that require sterols for their growth.[4]

The Breakthrough Discovery: From Fungal Broths to Potent Inhibitors

Dr. Endo's team undertook a massive screening effort, meticulously testing thousands of fungal broths for their ability to inhibit cholesterol synthesis.[3] This painstaking work led to the discovery of the first HMG-CoA reductase inhibitor, mevastatin (originally designated ML-236B and later known as compactin), isolated from the fungus Penicillium citrinum.[5][6][7]

Almost concurrently, researchers at Merck, led by Dr. Alfred Alberts, were conducting their own screening program. In 1979, they isolated a structurally similar and more potent inhibitor, mevinolin, from the fungus Aspergillus terreus.[1] This compound would later be known as lovastatin.[8][9] Interestingly, Dr. Endo independently isolated the same compound, which he named monacolin K.[1]

These discoveries marked a turning point in the fight against hypercholesterolemia and laid the foundation for the development of a multi-billion dollar class of drugs that continues to save millions of lives.[10]

Quantitative Analysis of Early HMG-CoA Analogs

The efficacy of these early statins was rigorously evaluated through in vitro enzyme inhibition assays, cell-based studies, and in vivo animal and human clinical trials. The following tables summarize the key quantitative data from these pioneering studies.

Table 1: In Vitro Inhibitory Potency of Early HMG-CoA Reductase Inhibitors

| Compound | Source Organism | Target | IC50 Value | Reference(s) |

| Compactin (Mevastatin) | Penicillium citrinum | HMG-CoA Reductase | 1.4 nM (hydroxy acid form) | [11] |

| Lovastatin (Mevinolin) | Aspergillus terreus | HMG-CoA Reductase | 0.6 nM (hydroxy acid form) | [11] |

| Simvastatin | Synthetic derivative of Lovastatin | HMG-CoA Reductase | 18 nM (in Hep G2 cell homogenates) | [12] |

| Pravastatin | Metabolite of Compactin | HMG-CoA Reductase | 95 nM (in Hep G2 cell homogenates) | [12] |

Table 2: Efficacy of Early Statins in Preclinical Animal Models

| Compound | Animal Model | Dosing | Key Findings | Reference(s) |

| Compactin | Dogs | Oral administration | Marked, sustained lowering of plasma cholesterol. | [8] |

| Compactin | Monkeys | Oral administration | Shown to lower plasma cholesterol. | [5] |

| Lovastatin | Dogs | Oral administration | Marked, sustained lowering of plasma cholesterol. | [8][9] |

| Lovastatin | Prairie Dogs | 1.2% cholesterol-enriched chow | Inhibited cholesterol gallstone formation. | [13] |

Table 3: Efficacy of Early Statins in Human Clinical Trials

| Compound | Study | Patient Population | Dosing | Mean LDL Cholesterol Reduction | Reference(s) |

| Compactin | Mabuchi et al. | Heterozygous familial hypercholesterolemia | Not specified | ~30% | [5] |

| Lovastatin | Multiple early trials | Primary hypercholesterolemia | 20-80 mg/day | 25-45% | [14] |

| Lovastatin | EXCEL Study | Moderate hypercholesterolemia | 20-80 mg/day | 24-40% | [15] |

| Lovastatin | AFCAPS/TexCAPS | Healthy adults with average LDL and low HDL | 20-40 mg/day | 25% | [16] |

Experimental Protocols: The Methodologies Behind the Discoveries

The discovery and characterization of HMG-CoA analogs relied on a series of robust experimental protocols. The following sections detail the methodologies for the key experiments cited in this guide.

Microbial Screening for HMG-CoA Reductase Inhibitors (Endo Method)

This protocol outlines the general steps inspired by Dr. Akira Endo's pioneering work in screening for microbial metabolites that inhibit cholesterol synthesis.

-

Microbial Culture: A diverse collection of fungal strains is cultured in liquid fermentation broths to encourage the production of secondary metabolites.

-

Broth Extraction: After a suitable incubation period, the fungal mycelia are separated from the broth by filtration or centrifugation. The cell-free broth is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the metabolites.

-

Primary Screen - Inhibition of Cholesterol Synthesis in Rat Liver Homogenate:

-

Prepare a rat liver homogenate, which contains the HMG-CoA reductase enzyme.

-

Incubate the liver homogenate with a radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate.

-

Add the extracted microbial broth samples to the incubation mixture.

-

After incubation, extract the lipids and quantify the amount of radiolabeled cholesterol synthesized using techniques like thin-layer chromatography and scintillation counting.

-

Broths that show a significant reduction in cholesterol synthesis are selected for further investigation.

-

-

Secondary Screen - Specificity for HMG-CoA Reductase:

-

To ensure that the inhibition is specific to HMG-CoA reductase and not a downstream enzyme, a similar assay is performed using a radiolabeled substrate that enters the pathway after HMG-CoA reductase, such as [³H]-mevalonate.

-

Broths that inhibit cholesterol synthesis from [¹⁴C]-acetate but not from [³H]-mevalonate are considered to contain potential HMG-CoA reductase inhibitors.

-

-

Purification and Identification: The active compounds from the selected broths are purified using chromatographic techniques (e.g., column chromatography, HPLC). The chemical structure of the purified inhibitor is then determined using spectroscopic methods (e.g., mass spectrometry, NMR).

In Vitro HMG-CoA Reductase Activity Assay (Spectrophotometric Method)

This protocol describes a common method for directly measuring the activity of HMG-CoA reductase and the inhibitory potential of compounds. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the conversion of HMG-CoA to mevalonate.[17][18]

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) containing dithiothreitol (DTT) to maintain the enzyme's activity.

-

HMG-CoA Substrate Solution: Prepare a stock solution of HMG-CoA in the assay buffer.

-

NADPH Solution: Prepare a fresh solution of NADPH in the assay buffer.

-

HMG-CoA Reductase Enzyme: Use a purified or partially purified preparation of the enzyme.

-

Inhibitor Solution: Prepare serial dilutions of the test compound (e.g., statin) in the assay buffer.

-

-

Assay Procedure:

-

Set up a reaction mixture in a quartz cuvette or a UV-transparent 96-well plate. The final reaction volume typically contains the assay buffer, NADPH, and the HMG-CoA reductase enzyme.

-

For inhibitor studies, add the inhibitor solution to the reaction mixture and pre-incubate for a short period.

-

Initiate the reaction by adding the HMG-CoA substrate solution.

-

Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer or a microplate reader at a constant temperature (e.g., 37°C).

-

Record the absorbance at regular intervals for a defined period.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot.

-

To determine the IC50 value of an inhibitor, plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

-

Cell-Based Assay for Cholesterol Synthesis Inhibition

This protocol provides a method to assess the ability of a compound to inhibit cholesterol synthesis within a cellular context, which is more physiologically relevant than a cell-free enzyme assay.

-

Cell Culture:

-

Culture a suitable cell line, such as human hepatoma cells (e.g., HepG2), in a standard growth medium.

-

-

Compound Treatment:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Replace the growth medium with a fresh medium containing various concentrations of the test compound (e.g., statin). Include a vehicle control (e.g., DMSO).

-

Incubate the cells with the compound for a specified period (e.g., 24-48 hours).

-

-

Measurement of Cholesterol Synthesis:

-

During the last few hours of the incubation period, add a radiolabeled cholesterol precursor, such as [¹⁴C]-acetate or [³H]-mevalonate, to the culture medium.

-

After the labeling period, wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

-

Lyse the cells and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).

-

Separate the cholesterol from other lipids using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled cholesterol in each sample using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cholesterol synthesis for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Visualizing the Core Concepts: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway, a typical experimental workflow for inhibitor screening, and the logical progression of the drug discovery process.

Caption: Cholesterol biosynthesis pathway and the site of action for statins.

Caption: Experimental workflow for screening HMG-CoA reductase inhibitors.

Caption: Logical progression of the HMG-CoA analog drug discovery process.

Conclusion: A Legacy of Innovation and Impact

The discovery of HMG-CoA analogs stands as a testament to the power of targeted drug discovery and the invaluable contributions of natural product screening. The journey from observing the cholesterol-lowering effects of fungal metabolites to the development of a blockbuster class of drugs has fundamentally changed the landscape of cardiovascular medicine. The pioneering work of scientists like Akira Endo and the subsequent research and development efforts have provided healthcare professionals with a powerful tool to manage hypercholesterolemia and significantly reduce the burden of cardiovascular disease worldwide. This technical guide serves as a comprehensive resource for understanding the foundational science that ushered in this new therapeutic era.

References

- 1. Lovastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Statins: Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. aragen.com [aragen.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmaceutical industry - Wikipedia [en.wikipedia.org]

- 8. karger.com [karger.com]

- 9. Lovastatin and simvastatin--inhibitors of HMG CoA reductase and cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lovastatin inhibits gallstone formation in the cholesterol-fed prairie dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lovastatin: a new cholesterol-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Research Shows Cholesterol-Lowering Drug Lovastatin Reduces Risk of Heart Attack in Healthy Adults | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 17. merckmillipore.com [merckmillipore.com]

- 18. iosrjournals.org [iosrjournals.org]

The Dithioester Group in HMG-CoA Analogs: A Technical Guide to its Function and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a critical enzyme in the cholesterol biosynthesis pathway and a primary target for hypercholesterolemia therapies. Analogs of its substrate, HMG-CoA, are valuable tools for studying the enzyme's function and for the development of novel inhibitors. This technical guide focuses on the role of the dithioester group in HMG-CoA analogs, exploring its function in enzyme inhibition and providing detailed methodologies for the synthesis and evaluation of these compounds.

Introduction: HMG-CoA Reductase and the Cholesterol Biosynthesis Pathway

HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, the committed step in the biosynthesis of cholesterol and other isoprenoids.[1] The inhibition of this enzyme is a well-established strategy for lowering cholesterol levels.[2][3] The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that begins with acetyl-CoA and culminates in the production of cholesterol.

Below is a diagram illustrating the initial stages of the cholesterol biosynthesis pathway, highlighting the role of HMG-CoA reductase.

Caption: Cholesterol Biosynthesis Pathway Initiation.

The Function of the Dithioester Group in HMG-CoA Analogs

The replacement of the thioester oxygen with a sulfur atom to form a dithioester in HMG-CoA analogs can significantly impact their interaction with HMG-CoA reductase. A notable example is 3-hydroxy-3-methyl-1-thionoglutaryl-coenzyme A (HMGdithio-CoA), a dithioester analog of HMG-CoA. This analog has been shown to be a potent inhibitor of Pseudomonas mevalonii HMG-CoA reductase.

The inhibitory function of the dithioester group can be attributed to several physicochemical properties:

-

Electronic Effects: The dithioester group is generally less electrophilic at the carbonyl carbon compared to a thioester. This altered electronic character can influence the interaction with active site residues of the enzyme.

-

Steric Effects and Binding Affinity: The larger van der Waals radius of the sulfur atom compared to oxygen alters the size and shape of the functional group. This can lead to a tighter fit within the enzyme's active site, potentially increasing binding affinity. The altered bond lengths and angles of the dithioester can also position the analog more favorably for interaction with key residues.

-

Transition State Mimicry: Enzyme inhibitors often function by mimicking the transition state of the substrate during the enzymatic reaction. The specific geometry and electronic distribution of the dithioester group may allow the HMG-CoA analog to more closely resemble a transition state intermediate of the HMG-CoA reduction reaction, leading to stronger binding and inhibition.

Quantitative Data on Dithioester HMG-CoA Analog Inhibition

The inhibitory potential of HMGdithio-CoA against Pseudomonas mevalonii HMG-CoA reductase has been quantitatively assessed. The inhibition was found to be mainly competitive with respect to HMG-CoA and noncompetitive with respect to NADH. The inhibition constants are summarized in the table below.

| Inhibitor | Target Enzyme | Inhibition Type vs. HMG-CoA | K (μM) | Inhibition Type vs. NADH | K (μM) | K (μM) |

| HMGdithio-CoA | Pseudomonas mevalonii HMG-CoA Reductase | Competitive | 0.086 ± 0.01 | Noncompetitive | 3.7 ± 1.5 | 0.65 ± 0.05 |

Experimental Protocols

Synthesis of Dithioester HMG-CoA Analogs

This protocol describes the enzymatic synthesis of 3-hydroxy-3-methyl-1-thionoglutaryl-coenzyme A (HMGdithio-CoA) using HMG-CoA synthase.

Materials:

-

HMG-CoA synthase

-

Acetyl-CoA

-

3-Oxo-1-thionobutyryl-CoA

-

Potassium phosphate buffer (pH 8.0)

-

DEAE-cellulose chromatography column

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing acetyl-CoA and 3-oxo-1-thionobutyryl-CoA in potassium phosphate buffer (pH 8.0).

-

Initiate the reaction by adding HMG-CoA synthase to the mixture.

-

Incubate the reaction at 30°C and monitor the progress of the reaction by observing the decrease in absorbance at 310 nm, which corresponds to the consumption of the enolate of acetoacetyl-CoA.

-

Once the reaction is complete, terminate it by adding a quenching agent.

-

Purify the synthesized HMGdithio-CoA from the reaction mixture using DEAE-cellulose chromatography.

-

Elute the product using a linear gradient of potassium phosphate buffer.

-

Collect the fractions containing HMGdithio-CoA and confirm its identity and purity using appropriate analytical techniques such as mass spectrometry and NMR.

This protocol outlines a general method for the chemical synthesis of dithioesters, which can be adapted for the synthesis of HMG-CoA analogs.[4][5][6][7]

Materials:

-

Carboxylic acid or its corresponding acyl chloride

-

Thiol

-

DCC (N,N'-dicyclohexylcarbodiimide) or other coupling agent

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Base (e.g., triethylamine, pyridine)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the carboxylic acid (1 equivalent) and the thiol (1.2 equivalents) in an anhydrous solvent.

-

Add the coupling agent, such as DCC (1.2 equivalents), to the solution.

-

If starting with an acyl chloride, dissolve it in an anhydrous solvent and add the thiol followed by a base (e.g., triethylamine) to neutralize the HCl generated.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated sodium bicarbonate) to remove unreacted starting materials and by-products.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure dithioester.

HMG-CoA Reductase Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of HMG-CoA analogs.[8][9][10][11][12]

Materials:

-

Purified HMG-CoA reductase

-

HMG-CoA (substrate)

-

NADPH

-

Dithioester HMG-CoA analog (inhibitor)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the dithioester HMG-CoA analog in a suitable solvent (e.g., DMSO).

-

In a 96-well plate or cuvettes, prepare reaction mixtures containing the assay buffer, NADPH, and varying concentrations of the inhibitor. Include a control with no inhibitor.

-

Pre-incubate the mixtures at 37°C for a few minutes.

-

Initiate the reaction by adding HMG-CoA to each well/cuvette.

-

Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control without the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentrations of both the substrate (HMG-CoA) and the inhibitor.

Mandatory Visualizations

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and screening of dithioester HMG-CoA analogs as potential HMG-CoA reductase inhibitors.

Caption: Workflow for Dithioester HMG-CoA Analog Development.

Conclusion

The incorporation of a dithioester group into HMG-CoA analogs represents a promising strategy for the development of potent HMG-CoA reductase inhibitors. The unique electronic and steric properties of the dithioester moiety can enhance binding affinity and inhibitory activity. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of these analogs, facilitating further research into their therapeutic potential. Future studies should focus on synthesizing a broader range of dithioester HMG-CoA analogs and evaluating their inhibitory activity against mammalian HMG-CoA reductase to establish a more comprehensive understanding of their structure-activity relationships.

References

- 1. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HMG-CoA reductase inhibitors: an updated review of biosynthesis and patent prospecting | Research, Society and Development [rsdjournal.org]

- 3. Regulation of HMG-CoA reductase in mammals and yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dithioester synthesis [organic-chemistry.org]

- 5. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dithioester synthesis by thionation [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. assaygenie.com [assaygenie.com]

- 9. abcam.com [abcam.com]

- 10. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Synthesis of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA), a pivotal intermediate in the biosynthesis of cholesterol and ketone bodies. This document details the theoretical background, experimental protocols, and quantitative data necessary for the successful production and purification of HMG-CoA in a laboratory setting.

Introduction

3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) is a crucial molecule at the crossroads of several key metabolic pathways, most notably the mevalonate pathway for isoprenoid and cholesterol biosynthesis and the ketogenesis pathway.[1][2] The enzymatic synthesis of HMG-CoA is catalyzed by HMG-CoA synthase (EC 2.3.3.10), which condenses acetyl-CoA and acetoacetyl-CoA.[1] Understanding and mastering the synthesis of HMG-CoA is essential for researchers studying lipid metabolism, developing enzyme inhibitors for conditions like hypercholesterolemia, and for in vitro reconstitution of metabolic pathways.

This guide focuses on the practical aspects of HMG-CoA synthesis, utilizing the robust and well-characterized HMG-CoA synthase from Enterococcus faecalis.

The Mevalonate Pathway: The Biological Context of HMG-CoA Synthesis

HMG-CoA is a central intermediate in the mevalonate pathway, the metabolic route for the synthesis of cholesterol, steroid hormones, and other isoprenoids. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions. The formation of HMG-CoA is the second committed step in this pathway.

Enzymatic Synthesis of HMG-CoA: Core Principles

The enzymatic synthesis of HMG-CoA involves the condensation of acetyl-CoA and acetoacetyl-CoA, catalyzed by HMG-CoA synthase. The reaction proceeds as follows:

Acetyl-CoA + Acetoacetyl-CoA → 3-Hydroxy-3-methylglutaryl-CoA + CoA-SH

The mechanism of HMG-CoA synthase involves a covalent intermediate, where an acetyl group from acetyl-CoA is transferred to a cysteine residue in the active site of the enzyme, forming an acetyl-S-enzyme intermediate. This is followed by the condensation with acetoacetyl-CoA to yield HMG-CoA.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the enzymatic synthesis of HMG-CoA.

Expression and Purification of Recombinant Enterococcus faecalis HMG-CoA Synthase

The mvaS gene from Enterococcus faecalis, which encodes HMG-CoA synthase, can be cloned into an expression vector (e.g., pET28) with an N-terminal histidine tag. The recombinant enzyme is then expressed in E. coli and purified using affinity chromatography.[3][4]

Table 1: Summary of Purification of Recombinant E. faecalis HMG-CoA Synthase

| Purification Step | Total Protein (mg) | Total Activity (μmol/min) | Specific Activity (μmol/min/mg) | Yield (%) | Purification (Fold) |

| Crude Extract | 200 | 200 | 1.0 | 100 | 1 |

| Ni-NTA Affinity Chromatography | 4 | 40 | 10.0 | 20 | 10 |

Note: These are representative values and may vary depending on the expression levels and purification efficiency.

Detailed Protocol:

-

Expression: Transform E. coli BL21(DE3) with the pET28-mvaS plasmid. Grow the cells in LB medium containing kanamycin at 37°C to an OD600 of 0.6. Induce protein expression with 0.5 mM IPTG and continue to grow for 4-6 hours at 30°C.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Sonicate the cell suspension on ice and centrifuge to remove cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Wash the column extensively with the wash buffer to remove unbound proteins.

-

Elution: Elute the His-tagged HMG-CoA synthase with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis and Storage: Dialyze the eluted fractions against a storage buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 50% glycerol) and store at -80°C.

Preparative Enzymatic Synthesis of HMG-CoA

This protocol is designed for the large-scale synthesis of HMG-CoA.

Reaction Components:

-

100 mM Tris-HCl buffer, pH 9.8

-

2.0 mM MgCl₂

-

10 mM Acetyl-CoA

-

5 mM Acetoacetyl-CoA

-

Purified E. faecalis HMG-CoA synthase (approximately 1 mg)

-

Total reaction volume: 50 mL

Procedure:

-

Combine the buffer, MgCl₂, acetyl-CoA, and acetoacetyl-CoA in a reaction vessel and equilibrate to 37°C.

-

Initiate the reaction by adding the purified HMG-CoA synthase.

-

Incubate the reaction mixture at 37°C for 2-4 hours.

-

Monitor the reaction progress by taking small aliquots and analyzing for HMG-CoA formation using HPLC or a spectrophotometric assay.

-

Terminate the reaction by adding an equal volume of cold 1 M perchloric acid.

-

Centrifuge the mixture to precipitate the enzyme and neutralize the supernatant with a saturated KHCO₃ solution.

Purification of Enzymatically Synthesized HMG-CoA by Ion-Exchange Chromatography

This protocol describes the purification of HMG-CoA from the reaction mixture using anion-exchange chromatography.[5]

Materials:

-

DEAE-Cellulose or a similar anion-exchange resin

-

Ammonium formate buffers (pH 4.0) with a linear gradient from 0.1 M to 1.0 M

-

Lyophilizer

Procedure:

-

Column Preparation: Pack a column with the anion-exchange resin and equilibrate it with the starting buffer (0.1 M ammonium formate, pH 4.0).

-

Sample Loading: Load the neutralized supernatant from the synthesis reaction onto the column.

-

Elution: Elute the bound compounds with a linear gradient of ammonium formate (0.1 M to 1.0 M, pH 4.0).

-

Fraction Collection: Collect fractions and monitor the absorbance at 260 nm to detect CoA-containing compounds.

-

Analysis: Analyze the fractions for the presence of HMG-CoA using HPLC or a specific enzymatic assay.

-

Lyophilization: Pool the fractions containing pure HMG-CoA and lyophilize to remove the ammonium formate buffer.

-

Storage: Store the purified HMG-CoA as a lyophilized powder at -80°C.

Quantitative Data

This section summarizes key quantitative data for Enterococcus faecalis HMG-CoA synthase.

Table 2: Kinetic Parameters of E. faecalis HMG-CoA Synthase

| Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Acetyl-CoA | 350 | 10 | [3] |

| Acetoacetyl-CoA (apparent) | 10 | 10 | [3] |

Table 3: Optimal Reaction Conditions for E. faecalis HMG-CoA Synthase

| Parameter | Optimal Value | Reference |

| pH | 9.8 | [4] |

| Temperature | 37°C | [4] |

| MgCl₂ Concentration | 2.0 mM | [6] |

Conclusion

This technical guide provides a comprehensive framework for the enzymatic synthesis and purification of 3-Hydroxy-3-methylglutaryl-CoA. By following the detailed protocols and utilizing the provided quantitative data, researchers can reliably produce this essential metabolic intermediate for a wide range of applications in biochemistry, drug discovery, and metabolic engineering. The use of recombinant Enterococcus faecalis HMG-CoA synthase offers a robust and efficient system for the preparative synthesis of HMG-CoA.

References

- 1. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HMG-CoA - Wikipedia [en.wikipedia.org]

- 3. Enterococcus faecalis 3-Hydroxy-3-Methylglutaryl Coenzyme A Synthase, an Enzyme of Isopentenyl Diphosphate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enterococcus faecalis 3-hydroxy-3-methylglutaryl coenzyme A synthase, an enzyme of isopentenyl diphosphate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]

3-Hydroxy-3-methylglutaryldithio-CoA: A Potent Inhibitor of HMG-CoA Reductase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of HMG-CoA to mevalonate. This rate-limiting step makes it a prime target for hypercholesterolemia therapies. While statins are the most well-known class of HMG-CoA reductase inhibitors, research into novel inhibitory molecules continues. This document provides a detailed overview of 3-Hydroxy-3-methylglutaryldithio-CoA, a dithioester analog of HMG-CoA, which has been identified as a potent inhibitor of HMG-CoA reductase.

Inhibitory Activity of this compound

This compound has demonstrated significant inhibitory activity against HMG-CoA reductase from Pseudomonas mevalonii. The inhibition kinetics have been characterized, revealing a primarily competitive inhibition mechanism with respect to the substrate HMG-CoA.[1]

Quantitative Inhibition Data

The following table summarizes the inhibition constants of this compound against Pseudomonas mevalonii HMG-CoA reductase.

| Inhibitor | Substrate | Inhibition Type | K_is_ (µM) | K_ii_ (µM) |

| This compound | HMG-CoA | Competitive | 0.086 ± 0.01 | - |

| This compound | NADH | Noncompetitive | 3.7 ± 1.5 | 0.65 ± 0.05 |

Table 1: Inhibition constants for this compound against Pseudomonas mevalonii HMG-CoA reductase. Data sourced from Wrensford et al., 1991.[1]

Signaling Pathway and Mechanism of Action

HMG-CoA reductase is a key enzyme in the mevalonate pathway, which is the metabolic route for the synthesis of cholesterol and other isoprenoids. By competitively inhibiting this enzyme, this compound blocks the production of mevalonate, thereby disrupting the downstream synthesis of cholesterol.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the assay used to determine its inhibitory activity against HMG-CoA reductase.

Enzymatic Synthesis of this compound

The synthesis of this compound is achieved enzymatically through the condensation of acetyl-CoA and 3-oxo-1-thionobutyryl-CoA, catalyzed by HMG-CoA synthase.[1]

Materials:

-

HMG-CoA synthase (EC 2.3.3.10)

-

Acetyl-CoA

-

3-oxo-1-thionobutyryl-CoA

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Quenching solution (e.g., perchloric acid)

-

Purification system (e.g., HPLC)

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and 3-oxo-1-thionobutyryl-CoA.

-

Initiate the reaction by adding HMG-CoA synthase to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by adding the quenching solution.

-

Purify the product, this compound, from the reaction mixture using a suitable chromatography technique such as HPLC.

-

Characterize the purified product to confirm its identity and purity.

HMG-CoA Reductase Inhibition Assay

The inhibitory activity of this compound is determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH by HMG-CoA reductase.[2][3]

Materials:

-

Purified HMG-CoA reductase from Pseudomonas mevalonii

-

HMG-CoA (substrate)

-

NADPH

-

This compound (inhibitor)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Spectrophotometer capable of reading at 340 nm

Protocol:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NADPH, and the inhibitor at various concentrations.

-

Pre-incubate the mixture at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding HMG-CoA to the cuvette.

-

Immediately monitor the decrease in absorbance at 340 nm over time using the spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the type of inhibition and the inhibition constants (K_is_ and K_ii_) by plotting the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).

Conclusion

This compound is a potent, competitive inhibitor of HMG-CoA reductase. Its dithioester modification of the natural substrate provides a strong basis for its inhibitory action. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of enzymology, drug discovery, and metabolic regulation. Further investigation into the efficacy and specificity of this compound in more complex biological systems is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Synthesis of 3-Hydroxy-3-methylglutaryldithio-CoA: A Potent Inhibitor of HMG-CoA Reductase

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) is a critical intermediate in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. The enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, is the rate-limiting step in this pathway and a major target for cholesterol-lowering drugs known as statins.[1][2] The dithioester analog of HMG-CoA, 3-Hydroxy-3-methylglutaryldithio-Coenzyme A (HMG-dithio-CoA), has been synthesized and identified as a potent inhibitor of HMG-CoA reductase, making it a valuable tool for studying the enzyme's mechanism and for the development of new therapeutic agents.[3][4] This document provides detailed application notes and protocols for the synthesis and characterization of HMG-dithio-CoA.

Applications

-

Enzyme Inhibition Studies: HMG-dithio-CoA serves as a potent inhibitor of HMG-CoA reductase, particularly the enzyme from Pseudomonas mevalonii.[3][4] It can be used in kinetic studies to probe the active site of the enzyme and to understand the mechanism of inhibition.

-

Drug Discovery: As a known inhibitor of a key enzyme in cholesterol biosynthesis, HMG-dithio-CoA can be used as a lead compound or a reference standard in the development of new hypocholesterolemic drugs.

-

Metabolic Pathway Research: The use of HMG-dithio-CoA can help in elucidating the intricacies of the mevalonate pathway and its regulation.

Data Presentation

Inhibitory Activity of 3-Hydroxy-3-methylglutaryldithio-CoA

| Enzyme Source | Substrate | Inhibition Type | K_is_ (µM) | K_ii_ (µM) |

| Pseudomonas mevalonii HMG-CoA Reductase | HMG-CoA | Competitive | 0.086 ± 0.01 | - |

| Pseudomonas mevalonii HMG-CoA Reductase | NADH | Noncompetitive | 3.7 ± 1.5 | 0.65 ± 0.05 |

Table 1: Summary of the inhibitory constants of HMG-dithio-CoA against Pseudomonas mevalonii HMG-CoA reductase. Data is presented as mean ± standard deviation.[3][4]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the HMG-CoA synthase catalyzed condensation of acetyl-CoA with 3-oxo-1-thionobutyryl-CoA.[3][4]

Materials:

-

HMG-CoA Synthase (from a suitable source, e.g., baker's yeast or recombinant expression)

-

Acetyl-CoA

-

3-oxo-1-thionobutyryl-CoA (synthesis protocol required, see below for a general approach)

-

Reaction Buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Dithiothreitol (DTT)

-

Purification system (e.g., ion-exchange chromatography)

Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine the reaction buffer, DTT, acetyl-CoA, and 3-oxo-1-thionobutyryl-CoA to their final desired concentrations.

-

Enzyme Addition: Initiate the reaction by adding a purified preparation of HMG-CoA synthase.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).

-

Reaction Termination: Stop the reaction, for example, by adding a quenching agent or by heat inactivation of the enzyme.

-

Purification: Purify the synthesized HMG-dithio-CoA from the reaction mixture using techniques such as ion-exchange chromatography to remove unreacted substrates, byproducts, and the enzyme.

-

Characterization: Confirm the identity and purity of the final product using analytical methods like mass spectrometry and NMR spectroscopy.

Note on a Potential Chemical Synthesis Approach

-

Synthesis of 3-Hydroxy-3-methylglutaric dithiocarboxylic acid: This precursor is not commercially available and would need to be synthesized. A potential method involves the reaction of a suitable Grignard reagent with carbon disulfide (CS₂).[5][6]

-

Activation of the dithiocarboxylic acid: The synthesized dithiocarboxylic acid would then need to be activated for coupling with Coenzyme A.

-

Coupling with Coenzyme A: The activated 3-hydroxy-3-methylglutaric dithio-species would be reacted with the thiol group of Coenzyme A to form the final dithioester product.

Further research and methods development are required to establish a reliable chemical synthesis protocol.

Visualizations

Signaling Pathway: Cholesterol Biosynthesis

References

- 1. HMG-CoA - Wikipedia [en.wikipedia.org]

- 2. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Hydroxy-3-methylglutaryl-CoA | C27H44N7O20P3S | CID 91506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hydroxy-3-methylglutaryldithio-coenzyme A: a potent inhibitor of Pseudomonas mevalonii HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural Features and Domain Movements Controlling Substrate Binding and Cofactor Specificity in Class II HMG-CoA Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Experimental Use of 3-Hydroxy-3-methylglutaryldithio-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction